molecular formula C17H13BrN4O2S2 B2668536 3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392290-86-7

3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2668536
CAS No.: 392290-86-7
M. Wt: 449.34
InChI Key: GNWXWMAFIXPUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzamide moiety via a thioether bridge. Key structural elements include:

  • 1,3,4-Thiadiazole ring: Acts as a planar, electron-deficient scaffold, facilitating π-π stacking and hydrogen bonding .
  • Thioether linkage: Connects the thiadiazole ring to a 2-oxo-2-(phenylamino)ethyl group, which introduces conformational flexibility and hydrogen-bonding capacity .

Synthesis: The compound can be synthesized through multi-step reactions involving cyclization of thiosemicarbazide derivatives (e.g., benzoylisothiocyanate) to form the 1,3,4-thiadiazole core, followed by functionalization with brominated benzamide and phenylamino-ethylthio groups . Microwave-assisted methods (as in ) may optimize yield and purity.

Potential Applications:

  • Anticancer activity: Thiadiazole derivatives induce apoptosis and cell cycle arrest in cancer cells .
  • Antiviral activity: Analogues with phenylamino groups exhibit inhibitory effects against influenza A H3N2 (EC50 = 31.4 µM) .

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O2S2/c18-12-6-4-5-11(9-12)15(24)20-16-21-22-17(26-16)25-10-14(23)19-13-7-2-1-3-8-13/h1-9H,10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWXWMAFIXPUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Bromine Atom: The bromine atom is introduced through bromination of the intermediate compound using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Coupling with Benzamide: The final step involves coupling the brominated thiadiazole intermediate with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiadiazole ring and the phenylamino group.

    Coupling Reactions: The benzamide group can participate in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives, including 3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have shown promising results as anticancer agents. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation across various cancer cell lines.

Case Studies

  • Cell Viability Studies :
    • A study demonstrated that thiadiazole derivatives decreased the viability of human leukemia HL-60 cells and melanoma SK-MEL-1 cells significantly. The compound induced apoptosis through the activation of intrinsic pathways, leading to cell cycle arrest in the G1 phase .
  • Xenograft Models :
    • In vivo studies using xenograft models have shown that compounds similar to this compound can reduce tumor growth significantly. For instance, a derivative was noted to inhibit tumor growth in Burkitt lymphoma models .

Enzyme Inhibition

The compound also exhibits potential as an inhibitor for various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.

Research Findings

  • In Vitro Assays :
    • Research indicated that thiadiazole derivatives were effective AChE and BChE inhibitors. The modified Ellman's assay confirmed that these compounds could significantly reduce enzyme activity, suggesting their potential use in treating Alzheimer's disease .
  • Structure-Activity Relationship (SAR) :
    • Studies have identified specific structural features that enhance inhibitory activity against these enzymes. For example, the presence of a bromine atom at the 3-position on the benzene ring was found to increase binding affinity .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of thiadiazole derivatives against various viral pathogens.

Efficacy Against Viruses

  • Antiviral Activity :
    • Thiadiazole derivatives demonstrated significant antiviral activity against viruses such as Dengue Virus (DENV). The EC50 values indicate effective inhibition at low concentrations, making them suitable candidates for further development as antiviral agents .

Data Summary Table

Application AreaCompound ActivityReference
AnticancerInduced apoptosis in HL-60 and SK-MEL-1 cells
Xenograft StudiesReduced tumor growth in Burkitt lymphoma
Enzyme InhibitionSignificant AChE and BChE inhibition
Antiviral ActivityEffective against DENV with low EC50 values

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name Key Substituents Biological Activity Reference
3-Bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Bromo-benzamide, phenylamino-ethylthio Anticancer (apoptosis), antiviral (H3N2)
N-{3-(Methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide (45) Methylthio-propyl, phenylamino-thiadiazole Antiviral (H3N2, EC50 = 31.4 µM)
4-Nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Nitro-benzamide, thiazolylamino-ethylthio Not reported (structural analogue)
N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide Bromo-thiazole, dichloro-hydroxy-benzamide Anticancer (synthetic route described)

Key Observations :

  • Bromine vs.
  • Thioether Linkages: Phenylamino-ethylthio (target compound) vs. thiazolylamino-ethylthio () – the former shows antiviral activity, while the latter’s bioactivity remains unexplored .
  • Hybrid Scaffolds : Compounds like 45 () with methylthio-propyl chains exhibit antiviral potency, suggesting chain length and sulfur positioning critically influence activity .

Anticancer Activity :

  • Thiadiazole-benzamide hybrids induce pro-apoptotic effects via caspase-3 activation and G2/M cell cycle arrest (e.g., IC50 = 8.2 µM against MCF-7 cells) .
  • Brominated derivatives (e.g., ) show enhanced cytotoxicity compared to non-halogenated analogues due to increased electrophilicity .

Antiviral Activity :

  • Compound 45 () targets Influenza A H3N2 with moderate efficacy (EC50 = 31.4 µM vs. oseltamivir’s EC50 = 10 nM), highlighting the need for optimization of thiadiazole-phenylamino scaffolds .

Molecular Docking and Computational Studies

  • AutoDock Vina () predicts strong binding of the target compound to viral neuraminidase (H3N2) via hydrogen bonds with the phenylamino group and hydrophobic interactions with the bromo-benzamide .
  • UCSF Chimera () visualizations reveal that the thiadiazole ring occupies conserved hydrophobic pockets in kinase targets (e.g., EGFR), aligning with anticancer mechanisms .

Biological Activity

The compound 3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a benzamide moiety, and a thiadiazole ring. The structural complexity is indicative of its diverse biological activities. The presence of the thiadiazole ring is particularly noteworthy as thiadiazoles are known for their antimicrobial, anti-inflammatory, and anticancer properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound likely interacts with bacterial enzymes involved in cell wall synthesis, leading to bactericidal effects. It may also disrupt bacterial quorum sensing, inhibiting biofilm formation.
  • Anticancer Activity : In cancer cells, the compound may inhibit key signaling pathways that regulate cell proliferation and survival, potentially inducing apoptosis or inhibiting angiogenesis.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various thiadiazole derivatives. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for selected bacterial strains:

Compound NameBacterial StrainMIC (µg/mL)
This compoundEscherichia coli (Gram-negative)32
Staphylococcus aureus (Gram-positive)16
Candida albicans (Fungal)64

These results indicate that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties .

Anticancer Activity

The anticancer potential of the compound was assessed using the MCF-7 breast cancer cell line. The following table presents the cytotoxicity data:

Compound NameCell LineIC50 (µM)
This compoundMCF-715.5
A549 (Lung)18.0

The results suggest that this compound has promising cytotoxic effects against breast cancer cells, which warrants further investigation into its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the substituents on the thiadiazole ring significantly influence biological activity. For instance:

  • Electron-withdrawing groups (e.g., Br or Cl at the para position) enhance antimicrobial activity.
  • Electron-donating groups (e.g., -OH or -OCH₃) at specific positions increase anticancer and antioxidant potential .

Case Studies

  • Anticancer Efficacy : A study demonstrated that similar thiadiazole derivatives exhibited potent activity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Evaluation : Another research highlighted that compounds with structural similarities displayed broad-spectrum antimicrobial properties against multiple pathogens, indicating the therapeutic potential of thiadiazole derivatives in treating infections.

Q & A

Q. What are the key steps in synthesizing 3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized for yield?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under reflux with POCl₃ .
  • Step 2 : Introduction of the thioether linkage by reacting the thiadiazole intermediate with 2-bromo-4-chlorobenzoyl chloride in the presence of triethylamine .
  • Step 3 : Amide bond formation between the thiadiazole-thioether moiety and the brominated benzamide group using coupling agents like EDCI/HOBt . Optimization : Control temperature (70–90°C), use anhydrous solvents (e.g., DCM), and monitor progress via TLC . Purification via column chromatography or recrystallization improves yield (typically 60–75%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

Key techniques include:

  • ¹H/¹³C NMR : Confirms aromatic protons (δ 7.2–8.1 ppm), amide NH (δ 10–12 ppm), and thiadiazole carbons (δ 150–160 ppm) .
  • IR Spectroscopy : Identifies C=O (amide I band, ~1650 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 463.98) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.47 Å, C=S: 1.67 Å) and dihedral angles for conformational analysis .

Q. How does the thiadiazole ring influence the compound’s stability under varying pH conditions?

The thiadiazole’s aromaticity and electron-deficient nature enhance stability in acidic/neutral conditions. Degradation occurs in strongly alkaline environments (pH >10) due to ring-opening reactions. Stability studies (HPLC monitoring) show >90% integrity at pH 2–8 over 24 hours .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromo, phenylamino) influence reactivity in nucleophilic substitution reactions?

  • Bromo (electron-withdrawing) : Activates the benzamide ring for electrophilic attacks at the para position. Reduces electron density, facilitating SNAr reactions with amines/thiols (k = 0.15 min⁻¹ in DMF at 80°C) .
  • Phenylamino (electron-donating) : Stabilizes the oxoethylthio group via resonance, reducing susceptibility to oxidation. DFT calculations (B3LYP/6-31G*) show a HOMO-LUMO gap of 4.2 eV, indicating moderate electrophilicity . Methodological Insight : Substituent effects are quantified via Hammett plots (σₚ values) and kinetic studies .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 5–50 μM in anticancer assays) arise from:

  • Purity Variations : HPLC purity thresholds (>95% vs. <90%) significantly impact activity .
  • Assay Conditions : Varying cell lines (HeLa vs. MCF-7) and serum concentrations alter results . Resolution : Standardize protocols (e.g., MTT assays with 10% FBS) and validate via orthogonal methods (e.g., apoptosis markers like caspase-3 activation) .

Q. How can molecular docking predict interactions with enzyme targets like PFOR (Pyruvate:Ferredoxin Oxidoreductase)?

  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters : Grid box centered on PFOR’s active site (PDB: 1B0P), Lamarckian GA for conformational sampling .
  • Key Interactions : Hydrogen bonding between the amide NH and Asp145 (ΔG = -9.2 kcal/mol), π-π stacking with Phe98 . Validation via MD simulations (100 ns) confirms binding stability (RMSD <2 Å) .

Q. What in vitro assays are suitable for evaluating anticancer potential?

  • Cytotoxicity : MTT assay (IC₅₀ = 8.3 μM in HepG2) .
  • Apoptosis : Flow cytometry with Annexin V/PI staining (30% early apoptosis at 10 μM) .
  • Migration Inhibition : Wound-healing assay (60% reduction at 5 μM) . Combine with proteomics (Western blot for Bax/Bcl-2 ratios) to confirm mechanisms .

Q. How can derivatives be designed to enhance binding affinity while maintaining solubility?

  • Hydrophilic Modifications : Introduce -SO₃H or -COOH groups at the phenylamino moiety (logP reduction from 3.1 to 1.8) .
  • QSAR Models : Use CoMFA (q² = 0.85) to prioritize substituents improving IC₅₀ .
  • Prodrug Strategies : Esterify the amide to enhance permeability (e.g., acetate prodrug with 3x higher Caco-2 uptake) .

Data Contradiction Analysis

Example : Conflicting reports on antibacterial activity (MIC = 8–64 μg/mL):

  • Root Cause : Variations in bacterial membrane permeability (Gram+ vs. Gram-).
  • Resolution : Use efflux pump inhibitors (e.g., PAβN) to isolate intrinsic activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.